4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core with a cyano group, a pyrrolidine ring, and a thiophene ring. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidine and Thiophene Rings: These rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the benzamide core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used in research to study biological pathways and molecular interactions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and heterocyclic rings could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(2-(pyrrolidin-1-yl)ethyl)benzamide: Lacks the thiophene ring.
4-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the pyrrolidine ring.
N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the cyano group.
Uniqueness
The presence of both the pyrrolidine and thiophene rings, along with the cyano group, makes 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide unique. These functional groups can contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-cyano-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-11-14-3-5-15(6-4-14)18(22)20-12-17(16-7-10-23-13-16)21-8-1-2-9-21/h3-7,10,13,17H,1-2,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSKWFUEMWRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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